molecular formula C5H5Cl2N3 B1610723 3,5-Dichloropyridine-2,6-diamine CAS No. 76942-19-3

3,5-Dichloropyridine-2,6-diamine

Cat. No. B1610723
CAS RN: 76942-19-3
M. Wt: 178.02 g/mol
InChI Key: KWEGYRPBWSGDTR-UHFFFAOYSA-N
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Description

3,5-Dichloropyridine-2,6-diamine is a chemical compound with the molecular formula C5H5Cl2N3 and a molecular weight of 178.02 g/mol. It is used as a starting material to synthesize pirozadil, which can be used for reducing blood-fat and antiplatelet condensation .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of 2,4,6-triamino-3,5-dinitropyridine in glacial acetic acid treated with hydrogen peroxide . The mixture is heated under reflux, cooled, diluted with water, and allowed to stand .


Molecular Structure Analysis

The molecular structure of 3,5-Dichloropyridine-2,6-diamine is characterized by two chlorine atoms and two amine groups attached to a pyridine ring. The exact structural details would require more specific studies or computational modeling .


Chemical Reactions Analysis

Chemoselective Suzuki-Miyaura reactions on similar compounds like 3,5-dibromo-2,6-dichloropyridine have been studied . The optimized reaction conditions allow for the facile access of 3-aryl- and 3,5-diarylpyridines in good yields .

Scientific Research Applications

Synthesis and Properties of Polyimides

  • Fluorinated Polyimides : Novel diamine monomers derived from 3,5-Dichloropyridine-2,6-diamine have been used to synthesize fluorinated polyimides with high thermal stability and low water absorption rates, useful in various industrial applications (Madhra et al., 2002).
  • Optical and Electrochemical Applications : Derivatives of 3,5-Dichloropyridine-2,6-diamine have been synthesized for use in poly(pyridine−imide) with unique optical properties, useful for electrochromic devices and protonation characterization (Liaw et al., 2007).
  • High Glass Transition Polyimides : A new diamine monomer containing pyridine groups derived from 3,5-Dichloropyridine-2,6-diamine was used to prepare polyimides with high thermal and mechanical properties, relevant in materials science (Wang et al., 2008).

Coordination Chemistry and Ligands

  • Lanthanide Compounds and Iron Complexes : Derivatives of 2,6-di(pyrazol-1-yl)pyridine, related to 3,5-Dichloropyridine-2,6-diamine, have been used in coordination chemistry, notably in luminescent lanthanide compounds for biological sensing and iron complexes (Halcrow, 2005).

Novel Applications in Material Science

  • Poly(amide–imide)s Synthesis : 3,5-Dichloropyridine-2,6-diamine derivatives have been used in synthesizing novel poly(amide–imide)s, demonstrating high thermal stability and unique properties relevant in advanced material applications (Mehdipour‐Ataei & Amirshaghaghi, 2004).
  • Yttrium(III) Complexes : Research involving 3,5-Dichloropyridine-2,6-diamine derivatives in the synthesis of yttrium(III) complexes provides insights into potential applications in catalysis and material science (Radecka-Paryzek & Patroniak-Krzyminiewska, 1995).

Other Relevant Research

  • Magnetic Circular Dichroism Spectroscopy : Studies involving chlorin complexes with ligands derived from 3,5-Dichloropyridine-2,6-diamine offer insights into magnetic circular dichroism spectroscopy, relevant in chemical analysis and material characterization (Huff et al., 1993).

Future Directions

The future directions of research on 3,5-Dichloropyridine-2,6-diamine could involve exploring its potential applications in the synthesis of pharmaceuticals and other organic compounds . Further studies could also focus on optimizing its synthesis and understanding its reactivity and mechanism of action .

properties

IUPAC Name

3,5-dichloropyridine-2,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5Cl2N3/c6-2-1-3(7)5(9)10-4(2)8/h1H,(H4,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWEGYRPBWSGDTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1Cl)N)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30506489
Record name 3,5-Dichloropyridine-2,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30506489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dichloropyridine-2,6-diamine

CAS RN

76942-19-3
Record name 3,5-Dichloropyridine-2,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30506489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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